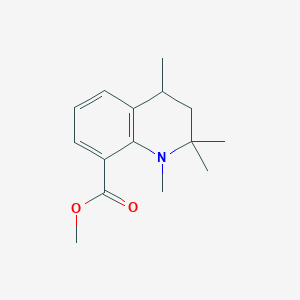

Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Description

Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS 2173090-87-2) is a polycyclic heteroaromatic compound featuring a tetrahydroquinoline scaffold substituted with four methyl groups at positions 1, 2, 2, and 4, along with a methyl ester at position 7. Its molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.30 g/mol (calculated).

Properties

IUPAC Name |

methyl 1,2,2,4-tetramethyl-3,4-dihydroquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-10-9-15(2,3)16(4)13-11(10)7-6-8-12(13)14(17)18-5/h6-8,10H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKUNGAXLQGBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=C1C=CC=C2C(=O)OC)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the reaction of quinoline derivatives with methylating agents under controlled conditions. One common method involves the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out at elevated temperatures to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinoline carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .

- Anticancer Potential : The compound has also been evaluated for its anticancer activity. In vitro studies suggest that it can inhibit the proliferation of cancer cell lines while sparing normal cells. This selectivity indicates a favorable therapeutic window for potential drug development .

Synthesis of Novel Compounds

The synthesis of this compound involves several steps that allow for the incorporation of various functional groups. This synthetic versatility enables researchers to create a library of derivatives with varied biological activities.

The general synthetic pathway includes:

- The reaction of appropriate precursors under controlled conditions.

- Purification through techniques such as column chromatography to yield the desired product.

This synthetic approach facilitates the exploration of structure-activity relationships (SAR) among related compounds .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various quinoline derivatives including this compound:

- Results indicated that specific derivatives exhibited MIC values below those of established antibiotics against resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

These findings suggest a potential role for this compound in developing new antimicrobial agents .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanisms revealed that this compound acts as an inhibitor of specific enzymes involved in cancer progression:

- Molecular docking studies confirmed effective binding to targets associated with cancer pathways.

This study underscores the compound's potential as a lead structure for drug development targeting cancer .

Mechanism of Action

The mechanism of action of Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

Key Observations :

- The target compound has the highest molecular weight due to its four methyl groups, enhancing steric hindrance and lipophilicity compared to simpler analogs.

- Substitutions at C6 (bromo) or C8 (allyl) in the analog from introduce halogenation and alkenyl reactivity, broadening applications in cross-coupling reactions.

- Ethyl vs. methyl esters (e.g., vs. ) influence solubility, with ethyl esters typically exhibiting lower polarity.

Physicochemical Properties

Notes:

- The target compound’s tetramethyl substituents likely reduce aqueous solubility but enhance stability in non-polar environments.

Biological Activity

Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a synthetic compound belonging to the class of tetrahydroquinolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer and neuroprotective effects. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The molecular structure of this compound can be described as follows:

- Molecular Formula: C15H21N

- Molecular Weight: 229.34 g/mol

- CAS Number: [Not specified in the search results]

Physical Properties

The compound is characterized by its pale yellow color and is known to solidify at lower temperatures. It is soluble in organic solvents and displays stability under standard laboratory conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For example:

- Case Study 1: A series of substituted tetrahydroisoquinoline derivatives demonstrated significant binding affinity to Bcl-2 proteins (Ki = 5.2 µM) and exhibited anti-proliferative activities against various cancer cell lines. These compounds induced apoptosis in Jurkat cells via caspase-3 activation .

- Case Study 2: In vitro cytotoxicity tests on human cancer cell lines (HeLa, PC3) revealed that certain tetrahydroquinoline derivatives exhibited selective anticancer properties with IC50 values ranging from 8.3 μM to 34.34 μM. Notably, these compounds showed minimal toxicity towards non-cancerous cells .

Neuroprotective Effects

Tetrahydroquinoline derivatives are also being explored for their neuroprotective properties:

- Research Finding: Compounds within this class have been reported to exert protective effects against neurodegenerative diseases through mechanisms involving antioxidant activity and modulation of neurotransmitter systems .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Apoptotic Proteins: By binding to anti-apoptotic proteins like Bcl-2 and Mcl-1.

- Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells leading to reduced proliferation.

- Modulation of Signaling Pathways: Affecting pathways involved in cell survival and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anti-cancer | Tetrahydroisoquinoline | 5.2 | Bcl-2 inhibition |

| Cytotoxicity | Tetrahydroquinoline | 8.3 - 34.34 | Induction of apoptosis |

| Neuroprotection | Various derivatives | N/A | Antioxidant activity |

Table 2: Comparative Analysis of Tetrahydroquinoline Derivatives

| Compound Name | Activity Profile | Selectivity Index |

|---|---|---|

| Methyl 1,2,2,4-tetramethyl... | High anticancer activity | >36 |

| Substituted tetrahydroisoquinolines | Moderate anticancer activity | >30 |

| Aromatic quinolines | High selectivity against cancer cells | >40 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.